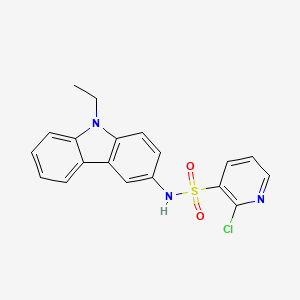

![molecular formula C21H21ClN6O B3020822 7-(4-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539818-56-9](/img/structure/B3020822.png)

7-(4-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

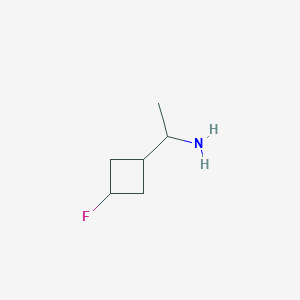

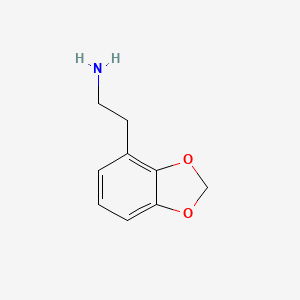

The compound is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class, which is known for its potential pharmacological activities. The structure of the compound suggests the presence of a triazolopyrimidine core substituted with a 4-chlorophenyl group, a dimethylaminophenyl group, and a carboxamide function. This compound is likely to exhibit interesting chemical and biological properties due to the presence of these substituents.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives has been reported in the literature. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine involves cyclization of a pyrimidinyl-thiosemicarbazide precursor in the presence of a nickel(II) nitrate catalyst . This method could potentially be adapted to synthesize the compound of interest by introducing the appropriate substituents at the relevant positions on the triazolopyrimidine scaffold.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of hydrogen bonding and π-stacking interactions. In the crystal structure of a related compound, molecules form inversion dimers through pairs of N—H∙∙∙N hydrogen bonds, which are further organized into layers by π-stacking interactions between the aromatic systems of neighboring molecules . These interactions are crucial for the stability and packing of the molecules in the solid state and could be expected in the compound of interest as well.

Chemical Reactions Analysis

The reactivity of the triazolopyrimidine core can be modified by the introduction of various functional groups. For example, 6-unsubstituted 7-R-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines can be formylated at position 6, which opens up possibilities for further functionalization . However, certain derivatives can undergo unexpected reactions, such as the cascade process leading to the formation of a tetrahydro[1,2,4]triazolo[5,1-b]quinazoline derivative when treated with KOH/H2O . These reactions highlight the potential for diverse chemical transformations of the triazolopyrimidine scaffold.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound of interest are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of aromatic rings and a heterocyclic core suggests that the compound may exhibit moderate to high lipophilicity, which could influence its solubility and membrane permeability. The functional groups present, such as the carboxamide, may also impact the compound's hydrogen bonding capacity, acidity, and basicity, which are important factors in drug-receptor interactions and pharmacokinetics.

properties

IUPAC Name |

7-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN6O/c1-12-17(19(23)29)18(13-4-8-15(22)9-5-13)28-21(24-12)25-20(26-28)14-6-10-16(11-7-14)27(2)3/h4-11,18H,1-3H3,(H2,23,29)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAFCZXBOZMANT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)N(C)C)N1)C4=CC=C(C=C4)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-fluorobenzyl)thio)-5-(3-hydroxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B3020748.png)

![N-(4-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3020751.png)

![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3020754.png)

![7-chloro-N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3020757.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B3020758.png)